5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the pyrazole ring or the isopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridinyl group or the carboxylic acid group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit or activate certain enzymes, alter signal transduction pathways, or modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-(Propan-2-yl)-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the pyridinyl group at a different position.
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities that are not observed in closely related compounds.
Properties
IUPAC Name |
5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFBOIAFKALFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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